molecular formula C26H26N2O2S B2564573 N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-56-1

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2564573
CAS No.: 851412-56-1
M. Wt: 430.57
InChI Key: NOXIQXRBLVJCFE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic compound of significant research interest, primarily designed for investigating new pathways in medicinal chemistry. Its molecular structure integrates key pharmacophoric elements observed in bioactive molecules, including an indole core, a sulfanylmethyl linker, and an N-(2-ethoxyphenyl)acetamide group. Research on structurally similar compounds, particularly those featuring an indole-3-yl acetic acid scaffold and sulfanylmethyl substitutions, suggests potential for anti-inflammatory activity . These analogs are hypothesized to function through the pharmacological inhibition of cyclooxygenase (COX) enzymes, which are key protein enzymes involved in the synthesis of prostanoids . Molecular docking studies of such related structures indicate binding to the active sites of both COX-1 and COX-2 isoforms, proposing a mechanism of action akin to non-steroidal anti-inflammatory drugs (NSAIDs) but potentially with a modified side-effect profile . Furthermore, the inclusion of the sulfanylethanol fragment in related molecules is noted to potentially endow them with additional antioxidant properties, adding another dimension to their research utility . The specific benzyl substitution on the indole nitrogen in this compound makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency against specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-3-30-24-15-9-7-13-22(24)27-26(29)18-31-25-17-28(23-14-8-6-12-21(23)25)16-20-11-5-4-10-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIQXRBLVJCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring can be functionalized at the 3-position using electrophilic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide depends on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Metabolic Stability Insights References
Target Compound 2-Ethoxyphenyl, 2-methylbenzylindole, sulfanylacetamide Hypothetical COX-2 inhibition Likely stable due to ethoxy group
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-Fluorobenzyl, piperidinylethylindole Not reported Enhanced CYP resistance
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-phenethyl-acetamide Phenethyl amide, chlorobenzoyl Selective COX-2 inhibition High CYP3A4-mediated metabolism
N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide Phenylsulfonylindole Not reported Reduced membrane permeability

Key Research Findings

  • Metabolic Stability : Ethoxy and fluoro substituents (as in the target compound and ) are associated with improved metabolic resistance compared to chlorophenyl or phenethyl groups, which are prone to oxidative degradation .
  • Target Selectivity : Sulfanyl linkers may offer a balance between binding affinity and stability, whereas sulfonyl groups () prioritize polarity over permeability .
  • Synthetic Feasibility : Compounds with simpler indole substitutions (e.g., ) are synthesized in higher yields (60–91%) compared to multi-substituted analogs, suggesting trade-offs between complexity and scalability .

Biological Activity

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Compound Overview

  • Chemical Structure : The compound features an indole moiety linked to a sulfanyl group and an ethoxy-substituted phenyl group, making it unique among similar compounds.
  • Molecular Formula : C26H26N2O2S
  • Molecular Weight : 430.57 g/mol
  • CAS Number : 851412-56-1

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • Compounds with indole structures often demonstrate antimicrobial properties. For instance, derivatives of indole have shown selective antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .
  • The presence of the sulfanyl group may enhance these properties, making it a candidate for further investigation in antimicrobial drug development .

2. Enzyme Inhibition

  • Similar compounds have been studied for their enzyme inhibition capabilities, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory processes. Some derivatives have shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which are critical in the inflammatory response .
  • The potential for this compound to exhibit similar enzyme inhibition warrants further exploration.

3. Anti-inflammatory Effects

  • Studies on related indole derivatives have demonstrated significant anti-inflammatory effects, with some compounds exhibiting high activity in inhibiting TNF-alpha production in macrophages . This suggests that this compound may also possess anti-inflammatory properties.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole derivativesIndole core with oxadiazole ringAntibacterial activity
N-substituted acetamidesAcetamide group with varied substitutionsAntimicrobial properties
4-(4-morpholinyl)phenyl acetamidesMorpholine substitution on phenolAntimicrobial activity

The table above illustrates the diversity of biological activities associated with compounds similar to this compound, highlighting its potential therapeutic applications.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies typically involve:

  • Binding Affinity Studies : Investigating how well the compound binds to target proteins, such as COX enzymes.
  • Cellular Assays : Evaluating the compound's effects on cell viability and inflammatory markers in vitro.
  • Molecular Modeling : Utilizing computational methods to predict how the compound interacts at the molecular level with biological targets .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of indole derivatives. For example:

Study on Indole Derivatives :
In a study published in 2022, several indole derivatives were synthesized and tested for antimicrobial and anti-inflammatory activities. Compounds demonstrated selective antibacterial activity against specific pathogens and showed promise as dual COX inhibitors . Such findings suggest that modifications to the indole structure can lead to enhanced pharmacological profiles.

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